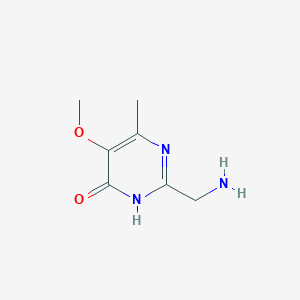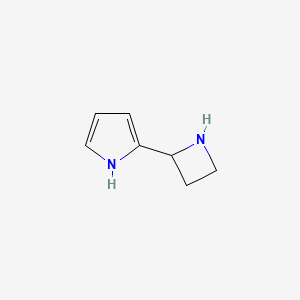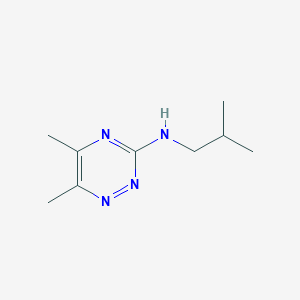![molecular formula C12H16N2O2 B13318142 3-Methyl-6-{[(propan-2-yl)amino]methyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B13318142.png)
3-Methyl-6-{[(propan-2-yl)amino]methyl}-2,3-dihydro-1,3-benzoxazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-benzoxazol-2-one , belongs to the imidazole family. Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA structures .
Vorbereitungsmethoden
Synthetic Routes::
Hantzsch Synthesis: The classic method involves the condensation of an aldehyde, ammonia, and β-ketoester. In the case of our compound, the aldehyde would be appropriately substituted to yield the desired benzoxazolone ring.
Cyclization Reactions: Intramolecular cyclization of suitable precursors can lead to the formation of the benzoxazolone ring.
Multicomponent Reactions: These involve combining multiple reactants in a single step to form the target compound.
Industrial Production:: Industrial-scale synthesis typically employs efficient and scalable methods, such as the Hantzsch synthesis or modified versions thereof.
Analyse Chemischer Reaktionen
3-Methyl-6-{[(propan-2-yl)amino]methyl}-2,3-dihydro-1,3-benzoxazol-2-one undergoes various reactions:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: Nucleophilic substitution reactions occur at the amino group.
Common Reagents: Sodium borohydride (for reduction), hydrogen peroxide (for oxidation), and various nucleophiles.
Major Products: The N-oxide, reduced product, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Medicine: Investigated for potential antitumor, anti-inflammatory, and antiviral properties.
Chemistry: Used as a building block in organic synthesis.
Biology: May interact with cellular targets due to its structural resemblance to other bioactive compounds.
Wirkmechanismus
The exact mechanism remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-6-{[(propan-2-yl)amino]methyl}-2,3-dihydro-1,3-benzoxazol-2-one shares similarities with other imidazole derivatives, but its unique structure sets it apart.
Eigenschaften
Molekularformel |
C12H16N2O2 |
|---|---|
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
3-methyl-6-[(propan-2-ylamino)methyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C12H16N2O2/c1-8(2)13-7-9-4-5-10-11(6-9)16-12(15)14(10)3/h4-6,8,13H,7H2,1-3H3 |
InChI-Schlüssel |
IJOJAUNYNXHTCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC1=CC2=C(C=C1)N(C(=O)O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{1-[(Butan-2-yl)amino]ethyl}-4-fluorophenol](/img/structure/B13318093.png)
![(Butan-2-yl)[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B13318098.png)
![3-Methyl-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one](/img/structure/B13318099.png)
![1-{bicyclo[2.2.1]heptan-2-yl}-4-chloro-1H-pyrazol-3-amine](/img/structure/B13318114.png)




![N-[2-(Cyclobutylamino)ethyl]cyclopropanecarboxamide](/img/structure/B13318153.png)


